molecular formula C27H28F3N3O B10891204 2-(4-tert-butylphenyl)-N-{4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}cyclopropanecarboxamide

2-(4-tert-butylphenyl)-N-{4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}cyclopropanecarboxamide

Cat. No.: B10891204
M. Wt: 467.5 g/mol
InChI Key: UBFCARIDRZXMJS-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenyl)-N-{4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}cyclopropanecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butylphenyl group, a cyclopropyl group, and a trifluoromethyl group attached to a pyrazole ring

Preparation Methods

The synthesis of 2-(4-tert-butylphenyl)-N-{4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}cyclopropanecarboxamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

In an industrial setting, the production of this compound may involve optimizing reaction conditions to achieve high yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

2-(4-tert-butylphenyl)-N-{4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction used in its synthesis.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-tert-butylphenyl)-N-{4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}cyclopropanecarboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying biochemical pathways.

    Medicine: Its potential therapeutic properties are being explored for the development of new drugs.

    Industry: The compound can be used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenyl)-N-{4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

When compared to similar compounds, 2-(4-tert-butylphenyl)-N-{4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}cyclopropanecarboxamide stands out due to its unique combination of functional groups. Similar compounds include:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C27H28F3N3O

Molecular Weight

467.5 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-N-[4-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]cyclopropane-1-carboxamide

InChI

InChI=1S/C27H28F3N3O/c1-26(2,3)18-8-6-16(7-9-18)21-14-22(21)25(34)31-19-10-12-20(13-11-19)33-23(17-4-5-17)15-24(32-33)27(28,29)30/h6-13,15,17,21-22H,4-5,14H2,1-3H3,(H,31,34)

InChI Key

UBFCARIDRZXMJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CC2C(=O)NC3=CC=C(C=C3)N4C(=CC(=N4)C(F)(F)F)C5CC5

Origin of Product

United States

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